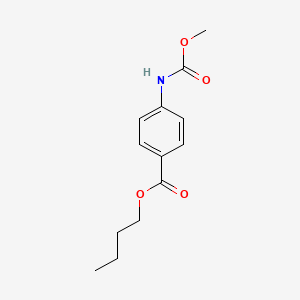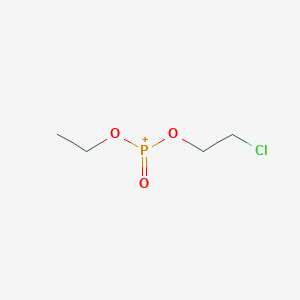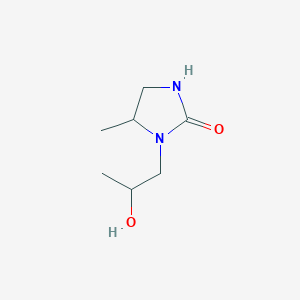
1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom at position 1 and a methyl group at position 5 of the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 5-methylimidazolidin-2-one with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazolidinone ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of 1-(2-oxopropyl)-5-methylimidazolidin-2-one.
Reduction: Formation of 1-(2-hydroxypropyl)-5-methylimidazolidine.
Substitution: Formation of various substituted imidazolidinones depending on the substituent introduced.
Scientific Research Applications
1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells. The hydroxypropyl group may enhance its solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-5-methylimidazolidin-2-one: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
1-(2-Hydroxypropyl)-5-ethylimidazolidin-2-one: Similar structure but with an ethyl group at position 5 instead of a methyl group.
1-(2-Hydroxypropyl)-4-methylimidazolidin-2-one: Similar structure but with the methyl group at position 4 instead of position 5.
Uniqueness: 1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one is unique due to the specific positioning of the hydroxypropyl and methyl groups, which may confer distinct chemical and biological properties. Its unique structure may result in different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6497-75-2 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(2-hydroxypropyl)-5-methylimidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-5-3-8-7(11)9(5)4-6(2)10/h5-6,10H,3-4H2,1-2H3,(H,8,11) |
InChI Key |
GHSSGQJZCZSFFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)N1CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
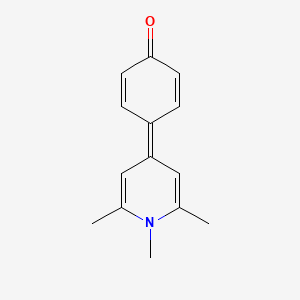
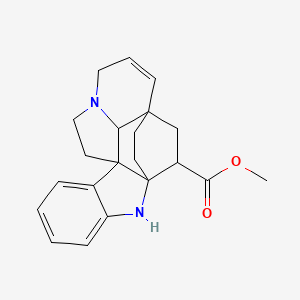
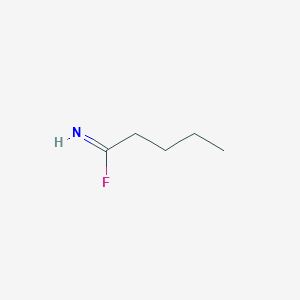
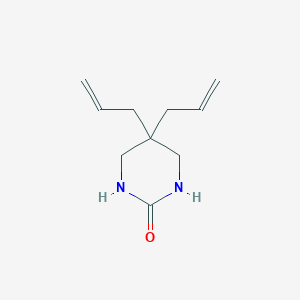
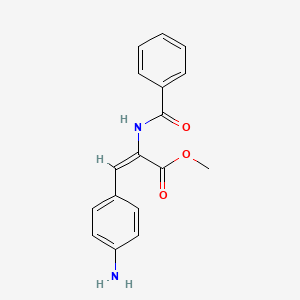

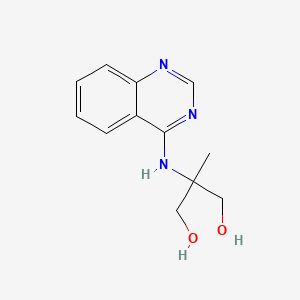
![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
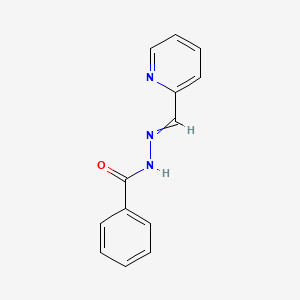
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)

